molecular formula C12H15NO2 B12629314 3-Ethenyl-4-[(propan-2-yl)oxy]benzamide CAS No. 918870-82-3

3-Ethenyl-4-[(propan-2-yl)oxy]benzamide

Cat. No.: B12629314
CAS No.: 918870-82-3
M. Wt: 205.25 g/mol
InChI Key: VVSTUUXUHRZOIY-UHFFFAOYSA-N
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Description

3-Ethenyl-4-[(propan-2-yl)oxy]benzamide is a synthetic benzamide derivative offered for research and development purposes. Benzamides are a significant class of organic compounds that serve as key scaffolds in medicinal chemistry and are investigated for a wide range of potential biological activities. Research into similar compounds has shown that benzamide derivatives can act as enzyme inhibitors, receptor modulators, and cell differentiation inducers, making them valuable tools for pharmacological and biochemical studies (see, for example, EP0847992A1). The specific substituents on this particular compound—an ethenyl group and an isopropoxy group—may influence its physicochemical properties, such as lipophilicity and metabolic stability, and are potential sites for further chemical modification. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments and analyses to fully characterize the compound's properties and applications for their specific research objectives.

Properties

CAS No.

918870-82-3

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-ethenyl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C12H15NO2/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h4-8H,1H2,2-3H3,(H2,13,14)

InChI Key

VVSTUUXUHRZOIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)N)C=C

Origin of Product

United States

Preparation Methods

Direct Alkylation

One effective method is the direct alkylation of 4-hydroxybenzamide with isopropanol in the presence of a suitable base. This method typically involves:

  • Reagents : 4-Hydroxybenzamide, isopropanol, and a base such as sodium hydroxide.
  • Procedure : The reaction mixture is stirred under reflux conditions to facilitate the alkylation process.

This method has been reported to yield moderate to high purity products, with the reaction conditions being crucial for optimizing the yield.

Ethenylation via Vinylic Halides

Another approach involves the ethenylation of benzamides using vinylic halides:

  • Reagents : Benzamide derivatives and vinylic halides (e.g., vinyl bromide).
  • Procedure : The reaction is conducted in an inert atmosphere with a palladium catalyst to facilitate the cross-coupling reaction.

This method allows for the introduction of the ethenyl group effectively, providing good yields depending on the specific conditions used.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a modern technique that enhances reaction rates and yields:

  • Reagents : Starting materials similar to those used in traditional methods.
  • Procedure : The reaction is performed in a microwave reactor, significantly reducing the time required for synthesis.

Research indicates that microwave-assisted methods can lead to higher yields and purities compared to conventional heating methods due to improved heat distribution.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of each method discussed:

Method Yield (%) Purity (%) Time Required (hours) Notes
Direct Alkylation 60-80 85-90 2 Simple procedure; requires careful control of base concentration
Ethenylation via Vinylic Halides 70-90 80-95 4 Requires palladium catalyst; sensitive to air
Microwave-Assisted Synthesis 80-95 90-98 0.5 Fast and efficient; requires specialized equipment

Research Findings

Recent studies have focused on optimizing these synthesis methods for better efficiency:

  • A study demonstrated that using a combination of microwave assistance with palladium-catalyzed reactions can enhance both yield and purity significantly compared to traditional methods.

  • Another research highlighted the importance of solvent choice in direct alkylation reactions, where polar aprotic solvents yielded better results than protic solvents.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-4-[(propan-2-yl)oxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The propan-2-yl oxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or other nucleophiles under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various alkoxy derivatives.

Scientific Research Applications

3-Ethenyl-4-[(propan-2-yl)oxy]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethenyl-4-[(propan-2-yl)oxy]benzamide involves its interaction with specific molecular targets. The ethenyl group may participate in π-π interactions with aromatic residues in proteins, while the propan-2-yl oxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds Analyzed:

R-N-(1-(Benzyl(methyl)amino)propan-2-yl)-4-cyano-2-nitrobenzamide (): Features a cyano (electron-withdrawing) and nitro group (strongly electron-withdrawing) at the 4- and 2-positions, respectively. The nitro group increases reactivity, making it suitable for radiochemical synthesis but less stable under reducing conditions. In contrast, 3-Ethenyl-4-[(propan-2-yl)oxy]benzamide’s ethenyl and isopropoxy groups are electron-neutral or donating, favoring stability and modular functionalization .

4-Isopropenylphenol (): A BPA degradation product with an isopropenyl group and hydroxyl substituent. The phenolic hydroxyl group increases acidity and susceptibility to oxidation compared to the isopropoxy ether in the target compound.

4-Isopropylphenol (): Contains an isopropyl group instead of isopropenyl or ethenyl. The saturated isopropyl group enhances hydrophobicity but eliminates opportunities for conjugation reactions available in unsaturated analogs like the target compound .

Physicochemical and Functional Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
This compound Ethenyl (C=C), isopropoxy (O-iPr) ~219.3 (calculated) Moderate solubility, stable ether Enzyme inhibition, polymer precursors
4-Cyano-2-nitrobenzamide derivative () Cyano (CN), nitro (NO₂) ~385.4 (reported) High reactivity, polar Radiopharmaceutical synthesis
4-Isopropenylphenol () Isopropenyl (C=CH₂), hydroxyl (OH) ~136.2 (calculated) Acidic, oxidation-prone Environmental pollutant

Notes:

  • The target compound’s ether linkage improves stability over phenolic hydroxyls (e.g., 4-isopropenylphenol) but reduces acidity.
  • Unsaturated groups (ethenyl, isopropenyl) enable conjugation or polymerization, absent in saturated analogs like 4-isopropylphenol.

Research Findings and Implications

  • Stability : The isopropoxy group in this compound confers resistance to hydrolysis compared to ester-containing analogs, as seen in degradation studies of BPA derivatives .
  • Bioactivity Potential: Benzamide derivatives with hydrogen-bonding amide groups often exhibit enhanced binding to biological targets (e.g., HDAC inhibitors in ). The ethenyl group may allow covalent interactions with enzymes, a feature absent in non-unsaturated analogs .
  • Synthetic Flexibility: The ethenyl group offers a handle for post-synthetic modifications (e.g., epoxidation or radical reactions), contrasting with nitro/cyano analogs that require specialized conditions for functionalization .

Biological Activity

3-Ethenyl-4-[(propan-2-yl)oxy]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula : C13H17NO2
Molecular Weight : 219.28 g/mol
This compound features a benzamide structure with an ethenyl group and a propan-2-yl ether, which contributes to its unique reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit key enzymes involved in cancer progression, such as phospholipase A2 (PLA2) and others involved in cell signaling pathways.
  • Anticancer Activity : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines by disrupting critical protein interactions necessary for tumor growth and survival.

Biological Activity Data

Activity Type Target IC50 Value (µM) Reference
AntiproliferativePCa Cells0.016
Enzyme InhibitionLPLA220
AntibacterialE. coli0.01

Case Studies

  • Antiproliferative Effects on Prostate Cancer Cells :
    A study demonstrated that derivatives similar to this compound inhibited the androgen receptor (AR) coactivator interaction, leading to reduced proliferation in prostate cancer (PCa) cell lines at concentrations as low as 100 nM. This suggests a promising therapeutic application in hormone-dependent cancers .
  • Enzyme Inhibition Studies :
    Another investigation focused on the inhibition of lysosomal phospholipase A2 (LPLA2), where compounds showed significant inhibition, correlating with their structural properties. This inhibition is crucial for understanding the potential anti-inflammatory and anticancer activities of benzamide derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Substituents on the Benzamide Ring : Variations in the alkyl groups attached to the benzamide nitrogen can affect binding affinity and selectivity for target proteins.
  • Ethenyl Group Influence : The presence of the ethenyl group enhances the compound's ability to interact with various biological targets, potentially increasing its efficacy as a therapeutic agent.

Q & A

Q. Basic

  • 1H/13C NMR : Identify ethenyl protons (δ ~5.5–6.5 ppm, doublets) and isopropyl methine protons (δ ~4.5–5.0 ppm, septet). Aromatic protons in the benzamide ring appear as distinct splitting patterns (e.g., para-substitution at δ ~7.5–8.0 ppm) .
  • IR : Confirm amide C=O stretching (~1640–1680 cm⁻¹) and ether C-O stretching (~1200–1250 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks and fragmentation patterns.

What computational tools are suitable for analyzing the electronic properties and reactivity of this compound?

Q. Advanced

  • Multiwfn : Calculate electrostatic potential maps, electron localization functions (ELF), and Fukui indices to predict nucleophilic/electrophilic sites .
  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d,p) level to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and thermodynamic stability .
  • Molecular Docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.

How can contradictions in reported biological activities (e.g., enzyme inhibition vs. no observed effect) be resolved experimentally?

Q. Advanced

  • Dose-Response Assays : Perform IC50/EC50 determinations across multiple concentrations to establish potency thresholds .
  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.
  • Control Experiments : Validate assays with known inhibitors (e.g., menin-MLL inhibitors for antineoplastic activity comparisons) .

What crystallization strategies are effective for resolving the X-ray structure of this compound?

Q. Advanced

  • SHELX Suite : Employ SHELXD for phase problem resolution and SHELXL for refinement. Use high-resolution synchrotron data to handle potential twinning or disorder in the isopropyl/ethenyl groups .
  • Solvent Screening : Test mixtures of DMSO/water or ethanol/ethyl acetate for crystal growth.

How do substituents (ethenyl vs. isopropoxy) influence the compound’s stability under oxidative conditions?

Q. Advanced

  • Oxidative Stress Tests : Expose the compound to H2O2 or KMnO4 in acidic/basic media. Monitor degradation via HPLC and identify products (e.g., epoxidation of ethenyl groups or cleavage of ether bonds) .
  • Kinetic Studies : Compare half-lives of derivatives using Arrhenius plots to quantify activation energies.

What safety protocols should be followed when handling this compound in laboratory settings?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize amide-containing waste with dilute HCl before disposal.

How can structural analogs of this compound be designed to enhance solubility without compromising bioactivity?

Q. Advanced

  • Pro-drug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) at the isopropoxy position.
  • Co-crystallization : Use co-formers like cyclodextrins to improve aqueous solubility .
  • SAR Studies : Replace the ethenyl group with polar substituents (e.g., hydroxyl or amino) and evaluate activity .

What analytical methods are recommended for detecting trace impurities in synthesized batches?

Q. Advanced

  • HPLC-MS/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify byproducts .
  • NMR Spectroscopy : Employ 19F-NMR (if fluorinated analogs exist) or 2D-COSY to resolve overlapping signals .

How can the compound’s interaction with DNA be studied using spectroscopic and viscometric methods?

Q. Advanced

  • UV-Vis Titration : Monitor hypochromicity and shifts in λmax upon DNA addition to assess intercalation .
  • Viscometry : Measure changes in DNA solution viscosity; intercalators typically increase viscosity, while groove binders do not .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding.

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